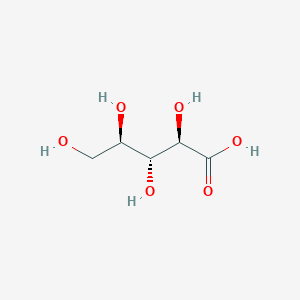

Ribonic acid

Description

D-ribonic acid has been reported in Daphnia pulex, Aloe africana, and other organisms with data available.

Structure

3D Structure

Propriétés

IUPAC Name |

(2R,3R,4R)-2,3,4,5-tetrahydroxypentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O6/c6-1-2(7)3(8)4(9)5(10)11/h2-4,6-9H,1H2,(H,10,11)/t2-,3-,4-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXKAIJAYHKCRRA-BXXZVTAOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(=O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@H](C(=O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801021863 | |

| Record name | Ribonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801021863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Ribonic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000867 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

17812-24-7, 642-98-8 | |

| Record name | Ribonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17812-24-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Ribonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=642-98-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ribonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801021863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ribonic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000867 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Emerging Role of D-Ribonic Acid in the Pentose Phosphate Pathway: A Technical Guide for Researchers and Drug Development Professionals

Abstract

The Pentose Phosphate Pathway (PPP) is a cornerstone of cellular metabolism, pivotal for its production of NADPH and precursors for nucleotide biosynthesis. While the core components of the PPP are well-characterized, emerging evidence has brought to light the significance of associated metabolites that may play crucial roles in cellular homeostasis and disease. This technical guide provides an in-depth exploration of D-ribonic acid, a metabolite derived from the PPP intermediate D-ribose. We will delve into its biochemical origins, its intricate connection to cellular redox status, and its increasingly recognized role as a biomarker in metabolic diseases, particularly diabetic nephropathy. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the current understanding of D-ribonic acid's biological significance and providing technical insights into its analysis and potential as a therapeutic target.

Introduction: Beyond the Canonical Pentose Phosphate Pathway

The Pentose Phosphate Pathway (PPP) is a metabolic pathway that runs parallel to glycolysis, primarily functioning to generate nicotinamide adenine dinucleotide phosphate (NADPH) and the precursor for nucleotide synthesis, ribose-5-phosphate (R5P).[1][2] The PPP is divided into two distinct phases: an oxidative phase, which is irreversible and produces NADPH, and a non-oxidative phase, which is reversible and involves the interconversion of pentose sugars.[3][4] The products of the PPP are vital for a range of cellular functions, including antioxidant defense, reductive biosynthesis (such as fatty acid and steroid synthesis), and the synthesis of nucleic acids.[5]

Cellular metabolism is a highly interconnected network, and the flux through pathways like the PPP can be influenced by the cell's metabolic state and environmental stressors. Under conditions of high glucose flux or oxidative stress, the concentrations of PPP intermediates can increase, potentially leading to the formation of downstream metabolites not typically considered part of the canonical pathway. One such metabolite that has garnered recent attention is D-ribonic acid .

D-ribonic acid, also known as D-ribonate, is a sugar acid formed by the oxidation of the aldehyde group of D-ribose to a carboxylic acid.[6][7] D-ribose itself is readily derived from the dephosphorylation of the central PPP intermediate, ribose-5-phosphate. This guide will illuminate the biological role of D-ribonic acid as a derivative of the PPP, its link to oxidative stress, its clinical relevance, and the methodologies for its study.

Biochemical Genesis of D-Ribonic Acid: A Link to Oxidative Stress

While not a direct intermediate of the canonical PPP, the formation of D-ribonic acid is intrinsically linked to the pathway's output, particularly under specific physiological conditions.

From Ribose-5-Phosphate to D-Ribose

The primary product of the oxidative branch of the PPP is ribulose-5-phosphate, which is then isomerized to ribose-5-phosphate (R5P) by the enzyme ribose-5-phosphate isomerase.[8][9] R5P is a critical precursor for the synthesis of nucleotides and nucleic acids. However, cellular phosphatases can dephosphorylate R5P to yield free D-ribose. The concentration of free D-ribose can increase when the rate of R5P production exceeds its utilization in nucleotide synthesis, a scenario that can occur during rapid cell growth or in response to metabolic stress.

The Oxidative Conversion to D-Ribonic Acid

The conversion of D-ribose to D-ribonic acid is an oxidation reaction at the C1 carbon.[6] While this can occur non-enzymatically in the presence of strong oxidizing agents, within the cellular environment, this conversion is likely facilitated by enzymes with broad substrate specificities. The aldehyde dehydrogenase (ALDH) superfamily of enzymes are prime candidates for this role.[10] ALDHs are NAD(P)+-dependent enzymes that oxidize a wide variety of endogenous and exogenous aldehydes to their corresponding carboxylic acids, playing a crucial role in detoxification and mitigating oxidative stress.[11] It is plausible that under conditions of oxidative stress and elevated D-ribose levels, ALDHs catalyze the conversion of D-ribose to D-ribonic acid, serving as a mechanism to detoxify the reactive aldehyde group of the sugar.

The proposed enzymatic formation of D-ribonic acid is depicted in the following pathway diagram:

Caption: Proposed pathway for the formation of D-ribonic acid from the Pentose Phosphate Pathway.

Biological Significance and Clinical Relevance

The presence and concentration of D-ribonic acid in biological fluids are emerging as significant indicators of metabolic health and disease.

Association with Oxidative Stress

The formation of D-ribonic acid is an oxidative process. Its accumulation may reflect a state of heightened oxidative stress where the cellular capacity to manage reactive aldehydes is challenged. D-ribose itself has been shown to have a complex relationship with oxidative stress, with some studies suggesting a protective role by enhancing NADPH production via the PPP, while others indicate that high concentrations of D-ribose can lead to the formation of advanced glycation end-products (AGEs) and contribute to cellular damage.[8][12] The conversion of D-ribose to the less reactive D-ribonic acid could be a protective mechanism to mitigate the potential toxicity of excess D-ribose.

A Biomarker for Diabetic Nephropathy

A growing body of evidence strongly links elevated levels of D-ribonic acid with renal dysfunction, particularly in the context of type 1 diabetes.[13][14] Metabolomic studies have consistently identified D-ribonic acid as a biomarker that is inversely associated with the estimated glomerular filtration rate (eGFR) and positively associated with macroalbuminuria.[13] Furthermore, longitudinal studies have demonstrated that higher baseline levels of D-ribonic acid are associated with a greater risk of future eGFR decline and a composite renal endpoint.[13][14]

The precise mechanism by which D-ribonic acid is involved in the pathophysiology of diabetic nephropathy is still under investigation. However, it is hypothesized that its accumulation reflects the metabolic perturbations characteristic of diabetes, including hyperglycemia-induced oxidative stress and increased flux through the polyol and pentose phosphate pathways.[15][16] The accumulation of D-ribonic acid may contribute to renal injury through various mechanisms, including the induction of inflammatory pathways and the promotion of fibrosis.

The following table summarizes the key findings from a major study on the association of D-ribonic acid with renal impairment in type 1 diabetes.

| Clinical Parameter | Association with D-Ribonic Acid | Significance (p-value) | Reference |

| eGFR | Inverse | < 0.02 | [13] |

| Macroalbuminuria | Positive | < 0.02 | [13] |

| Risk of ≥30% eGFR decline | Positive (HR 2.2-2.7) | < 0.001 | [13] |

| Composite Renal Endpoint | Positive (HR 1.8) | 0.001 | [13] |

| eGFR: estimated Glomerular Filtration Rate; HR: Hazard Ratio |

Methodologies for the Analysis of D-Ribonic Acid

Accurate and sensitive quantification of D-ribonic acid in biological matrices is essential for both basic research and clinical applications. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical platforms for this purpose.[2][17][18]

Experimental Protocol: Quantification of D-Ribonic Acid in Human Plasma by GC-MS

This protocol provides a general workflow for the analysis of D-ribonic acid and other organic acids in plasma. It is essential to optimize specific parameters for the instrumentation and standards used in your laboratory.

4.1.1. Materials and Reagents

-

Human plasma (collected in EDTA tubes)

-

Internal Standard (IS): e.g., succinic acid-d4

-

Methanol (LC-MS grade)

-

Pyridine (anhydrous)

-

Methoxyamine hydrochloride (MeOX)

-

N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS

-

Hexane (GC grade)

-

Deionized water

4.1.2. Sample Preparation Workflow

Caption: Workflow for the GC-MS analysis of D-ribonic acid in plasma.

4.1.3. Detailed Step-by-Step Procedure

-

Sample Thawing and Aliquoting: Thaw frozen plasma samples on ice. Vortex briefly and aliquot 50 µL into a microcentrifuge tube.

-

Internal Standard Spiking: Add a known amount of the internal standard solution to each sample, calibrator, and quality control sample.

-

Extraction: Add 500 µL of ice-cold methanol to each tube. Vortex vigorously for 1 minute to precipitate proteins and extract metabolites.

-

Centrifugation: Incubate the samples at -20°C for 20 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a new tube, avoiding the protein pellet.

-

Evaporation: Evaporate the supernatant to complete dryness using a vacuum concentrator (e.g., SpeedVac).

-

Methoxyamination: Reconstitute the dried extract in 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL). Vortex and incubate at 60°C for 60 minutes. This step protects the keto and aldehyde groups.

-

Silylation: Add 80 µL of MSTFA (+1% TMCS) to each sample. Vortex and incubate at 60°C for 60 minutes. This step derivatizes hydroxyl and carboxyl groups to their volatile trimethylsilyl (TMS) esters.

-

GC-MS Analysis: Transfer the derivatized sample to a GC vial with an insert. Inject 1 µL into the GC-MS system.

-

Data Analysis: Identify the D-ribonic acid peak based on its retention time and mass spectrum compared to an authentic standard. Quantify the peak area relative to the internal standard.

4.1.4. GC-MS Parameters (Example)

-

Column: DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

-

Carrier Gas: Helium at a constant flow of 1 mL/min

-

Injector Temperature: 250°C

-

Oven Program: Initial temperature of 70°C, hold for 1 min, ramp to 300°C at 10°C/min, hold for 5 min.

-

MS Transfer Line: 280°C

-

Ion Source: 230°C

-

Mode: Electron Ionization (EI) at 70 eV

-

Scan Range: m/z 50-600

Therapeutic Implications and Future Directions

The strong association between D-ribonic acid and the progression of diabetic nephropathy positions it as a metabolite of significant interest for drug development.

Targeting D-Ribonic Acid Production

A potential therapeutic strategy could involve the inhibition of the enzyme(s) responsible for the conversion of D-ribose to D-ribonic acid. Given the likely involvement of the ALDH superfamily, the development of specific inhibitors that target the relevant isoform could be a viable approach. This would require:

-

Enzyme Identification: Definitive identification of the specific ALDH isoform(s) that metabolize D-ribose.

-

Assay Development: Creation of high-throughput screening assays to identify small molecule inhibitors.

-

In Vivo Validation: Testing the efficacy of identified inhibitors in animal models of diabetic nephropathy to determine if reducing D-ribonic acid levels can ameliorate kidney damage.

D-Ribonic Acid as a Clinical Biomarker

Beyond its potential as a therapeutic target, D-ribonic acid holds promise as a diagnostic and prognostic biomarker for diabetic kidney disease. The development of a robust, validated clinical assay for D-ribonic acid in urine or plasma could aid in:

-

Early identification of patients at high risk for progressive renal decline.

-

Monitoring disease progression and response to therapy.

-

Stratifying patients for clinical trials of new renoprotective agents.

Unanswered Questions and Future Research

Despite the progress made, several key questions remain:

-

What is the complete metabolic fate of D-ribonic acid in the body? Is it further metabolized or primarily excreted?

-

Does D-ribonic acid have direct signaling roles, or is it solely a marker of metabolic dysregulation?

-

What are the normal physiological concentrations of D-ribonic acid in different tissues and biofluids, and how do these change in various disease states beyond diabetic nephropathy?

Conclusion

D-ribonic acid is emerging from the shadow of the canonical Pentose Phosphate Pathway as a metabolite with significant biological and clinical relevance. Its formation from D-ribose provides a direct link to the PPP and cellular redox status. The compelling evidence linking elevated D-ribonic acid to the progression of diabetic nephropathy underscores its potential as both a valuable biomarker and a novel therapeutic target. Further research into the enzymatic pathways governing its synthesis and its precise pathophysiological roles will be crucial for translating our understanding of this molecule into tangible benefits for patients with metabolic diseases. This guide serves as a foundational resource for scientists and clinicians poised to explore the expanding landscape of PPP-related metabolism and its implications for human health.

References

-

ZIVAK. (n.d.). Organic Acid Urine LC-MS/MS Analysis Kit User Manual. Retrieved from [Link]

- Pérez-Fernández, V., et al. (2013). Development of a LC–ESI-MS/MS Approach for the Rapid Quantification of Main Wine Organic Acids in Human Urine. Journal of Agricultural and Food Chemistry.

- Rinaldo, P., et al. (2008). Analysis of organic acids and acylglycines for the diagnosis of related inborn errors of metabolism by GC- and HPLC-MS. Journal of Inherited Metabolic Disease.

- Kalyuzhnaya, M. G., & Chistoserdova, L. (2025). Biosynthesis of Ribose-5-Phosphate—Metabolic Regulator of Escherichia coli Viability.

- Lieber, A., & Strauss, M. (1998). Expression of ribozymes in gene transfer systems to modulate target RNA levels. Current Opinion in Biotechnology.

- Krijt, J., et al. (2023). Rapid and efficient LC-MS/MS diagnosis of inherited metabolic disorders: a semi-automated workflow for analysis of organic acids, acylglycines, and acylcarnitines in urine.

- medtigo. (2024). Ribose-5-Phosphate Isomerase: A Critical Enzyme in Cellular Metabolism and Therapeutic Target in Disease. medtigo Journal.

-

Wikipedia. (n.d.). 6-phosphogluconolactonase. Retrieved from [Link]

- Roos, A., et al. (2004). The 2.2 Å Resolution Structure of RpiB/AlsB from Escherichia coli Illustrates a New Approach to the Ribose-5-phosphate Isomerase Reaction. Journal of Molecular Biology.

-

Wikipedia. (n.d.). Ribose-5-phosphate isomerase. Retrieved from [Link]

- Pearson. (2024). Oxidation of the aldehyde group of ribose yields a carboxylic. McMurry 8th Edition Ch 20 Problem 55.

- Taylor & Francis. (n.d.).

- ResearchGate. (2023). (PDF) Rapid and efficient LC-MS/MS diagnosis of inherited metabolic disorders: a semi-automated workflow for analysis of organic acids, acylglycines, and acylcarnitines in urine.

-

BIO-SIVA. (n.d.). PENTOSE PHOSPHATE PATHWAY. Retrieved from [Link]

- Remuzzi, G., et al. (2020). Diabetic Nephropathy: Novel Molecular Mechanisms and Therapeutic Targets. Frontiers in Pharmacology.

- Thermo Fisher Scientific. (n.d.).

- ResearchGate. (2025).

-

BIO-SIVA. (n.d.). Pentose Phosphate Pathway. Retrieved from [Link]

- Longdom Publishing. (2021).

-

Wikipedia. (n.d.). Diabetic nephropathy. Retrieved from [Link]

- Li, Y., et al. (2025). Gut microbiota dysbiosis in diabetic nephropathy: mechanisms and therapeutic targeting via the gut-kidney axis. Frontiers in Microbiology.

- Singh, S., et al. (2013). Aldehyde Dehydrogenases in Cellular Responses to Oxidative/electrophilic Stress. Free Radical Biology and Medicine.

- Medscape. (2024).

- Nissen, P. H., et al. (2019). Metabolomic Assessment Reveals Alteration in Polyols and Branched Chain Amino Acids Associated With Present and Future Renal Impairment in a Discovery Cohort of 637 Persons With Type 1 Diabetes. Frontiers in Endocrinology.

- Misra, B. B. (2019). Metabolite Extraction and Derivatization of Plasma/ Serum Samples for High Resolution GC-MS- based Metabolomics. Protocols.io.

- Agilent. (2009). Metabolite Identification in Blood Plasma Using GC/MS and the Agilent Fiehn GC/MS Metabolomics RTL Library.

- Jackson, B., et al. (2019). Insights into Aldehyde Dehydrogenase Enzymes: A Structural Perspective. Antioxidants & Redox Signaling.

- ResearchGate. (n.d.).

- Vinayavekhin, N., & Saghatelian, A. (2010). Defining Blood Plasma and Serum Metabolome by GC-MS. Analytical and Bioanalytical Chemistry.

- Nissen, P. H., et al. (2019). Metabolomic Assessment Reveals Alteration in Polyols and Branched Chain Amino Acids Associated With Present and Future Renal Impairment in a Discovery Cohort of 637 Persons With Type 1 Diabetes. Frontiers in Endocrinology.

- Gross, M., et al. (2014). Evaluation of D-ribose pharmacokinetics, dose proportionality, food effect, and pharmacodynamics after oral solution administration in healthy male and female subjects. Journal of Clinical Pharmacology.

- BenchChem. (2025). Application Notes and Protocols for the Quantification of Phytanic Acid in Human Plasma using GC-MS.

- Molecular Depot. (n.d.). 2-Deoxy-D-ribonic acid-1,4-lactone (Highly Pure).

- Han, C., et al. (2011).

- Krishna, D. R., & Venkataramana, D. (1992). Pharmacokinetics of D(+)

- Covarrubias, A. J., & Perrimon, N. (2023).

- Mingrone, G., et al. (1997). Pharmacokinetics of sebacic acid in rats. European Review for Medical and Pharmacological Sciences.

- FooDB. (2011). Showing Compound Ribonic acid (FDB022289).

- ResearchGate. (n.d.). PLS analysis of ribonic acid, glycolic acid, 3-hydroxyisovaleric acid and octadecanoic acid in acute renal allograft rejection and stable recipients.

- de la Maza, M. P., et al. (2020). A Translational In Vivo and In Vitro Metabolomic Study Reveals Altered Metabolic Pathways in Red Blood Cells of Type 2 Diabetes. Metabolites.

- Anguiano, J., et al. (2013). Chemical modulation of chaperone-mediated autophagy by retinoic acid derivatives.

- Indian Journal of Pharmaceutical Sciences. (2024). Progress on the Biological Metabolic Pathways and Biomarkers of Gamma-Hydroxybutyric Acid, In Vivo.

- bioRxiv. (2022).

Sources

- 1. Expression of ribozymes in gene transfer systems to modulate target RNA levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Rapid and efficient LC-MS/MS diagnosis of inherited metabolic disorders: a semi-automated workflow for analysis of organic acids, acylglycines, and acylcarnitines in urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Pentose Phosphate Pathway [biosiva.50webs.org]

- 5. gcms.cz [gcms.cz]

- 6. Oxidation of the aldehyde group of ribose yields a carboxylic - McMurry 8th Edition Ch 20 Problem 55 [pearson.com]

- 7. Showing Compound Ribonic acid (FDB022289) - FooDB [foodb.ca]

- 8. Ribose-5-Phosphate Isomerase: A Critical Enzyme in Cellular Metabolism and Therapeutic Target in Disease - medtigo Journal [journal.medtigo.com]

- 9. Ribose-5-phosphate isomerase - Wikipedia [en.wikipedia.org]

- 10. Aldehyde Dehydrogenases in Cellular Responses to Oxidative/electrophilic Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Insights into Aldehyde Dehydrogenase Enzymes: A Structural Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 12. D-Ribose Induces Cellular Protein Glycation and Impairs Mouse Spatial Cognition | PLOS One [journals.plos.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Metabolomic Assessment Reveals Alteration in Polyols and Branched Chain Amino Acids Associated With Present and Future Renal Impairment in a Discovery Cohort of 637 Persons With Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. longdom.org [longdom.org]

- 16. emedicine.medscape.com [emedicine.medscape.com]

- 17. Analysis of organic acids and acylglycines for the diagnosis of related inborn errors of metabolism by GC- and HPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Technical Guide: Natural Occurrence and Analysis of D-Ribonic Acid in Biological Tissues

Executive Summary

D-Ribonic acid (C₅H₁₀O₆) is a five-carbon sugar acid derived from the oxidation of D-ribose. While often overshadowed by its parent sugar's role in RNA and ATP synthesis, ribonic acid has emerged as a significant metabolite in oxidative stress physiology and a potential biomarker for metabolic dysregulation.

This guide provides a technical analysis of ribonic acid’s biochemical origin, its differential accumulation in plant and animal tissues, and a validated GC-MS workflow for its quantification. It is designed for researchers investigating metabolic flux, stress signaling, and renal pathophysiology.

Part 1: Biochemical Origin and Pathway

Ribonic acid is not a primary product of the central Pentose Phosphate Pathway (PPP) but rather a downstream derivative formed through oxidative modification.

The Oxidative Pathway

The formation of D-ribonic acid occurs via the oxidation of the anomeric carbon of D-ribose. This process can be enzymatic or non-enzymatic (oxidative stress-induced).

-

Oxidation: D-Ribose is oxidized to D-ribono-1,4-lactone .

-

Hydrolysis: The lactone ring spontaneously hydrolyzes (or is acted upon by a lactonase) to form the open-chain D-ribonic acid (D-ribonate).

Figure 1: Enzymatic pathway for the conversion of D-Ribose to D-Ribonic Acid.

Part 2: Natural Occurrence in Tissues

Plant Tissues: A Stress-Response Metabolite

In the plant kingdom, ribonic acid is rarely a constitutive storage metabolite. Instead, it appears to function as a stress-responsive compound, often associated with the degradation of cell wall polysaccharides or modulation of the TCA cycle under duress.

| Plant Species | Tissue | Condition | Physiological Context |

| Brachypodium distachyon | Roots | P-Deficiency / Bacterial Inoculation | Levels increase significantly (up to 2-fold) in roots inoculated with beneficial bacteria (Azospirillum), suggesting a role in root exudation or microbial signaling [1]. |

| Agrostis stolonifera | Leaves | Drought Stress | Foliar application of GABA increases endogenous ribonic acid, correlating with improved drought tolerance and osmotic adjustment [2]. |

| Oryza sativa (Rice) | Embryo | Anoxia | Detected as a minor metabolite during metabolic adaptation to anaerobic germination conditions. |

Mechanism: Under abiotic stress (drought, nutrient deprivation), the oxidative pentose phosphate pathway is upregulated to provide NADPH for antioxidant defense. Excess ribose-5-phosphate or free ribose may be shunted toward oxidation, producing ribonic acid.

Animal Tissues: A Biomarker of Dysregulation

In mammals, ribonic acid is typically found in trace amounts in healthy tissue but accumulates significantly in biofluids during metabolic disease. It is structurally related to other "polyols" and sugar acids monitored in clinical metabolomics.

-

Serum & Urine: Ribonic acid is excreted by the kidneys.

-

Clinical Significance:

-

Type 1 Diabetes: Ribonic acid levels in serum are inversely associated with eGFR (estimated Glomerular Filtration Rate). It accumulates as renal clearance declines [3].

-

Oxidative Stress: As a product of sugar oxidation, elevated ribonic acid can indicate systemic oxidative stress or hyperglycemia-induced "glycoxidation."

-

Part 3: Analytical Methodology (GC-MS)

Quantifying ribonic acid requires precise extraction and derivatization to render it volatile for Gas Chromatography-Mass Spectrometry (GC-MS). The following protocol is a validated standard for plant and animal tissues.

Experimental Workflow

Step 1: Metabolite Extraction

-

Tissue: Homogenize 50 mg of frozen tissue (plant leaf/root or animal liver/kidney) in 1 mL of extraction solvent (Methanol:Chloroform:Water, 2.5:1:1 v/v/v) pre-chilled to -20°C.

-

Internal Standard: Add 10 µL of Ribitol (0.2 mg/mL) or ^13C-Ribonic acid as an internal standard to correct for recovery losses.

-

Separation: Centrifuge at 16,000 x g for 10 min at 4°C. Collect the polar (upper) phase.

-

Drying: Evaporate the supernatant to complete dryness using a vacuum concentrator (SpeedVac).

Step 2: Derivatization (Two-Step) Sugar acids have both hydroxyl (-OH) and carboxyl (-COOH) groups. A two-step derivatization ensures complete capping.

-

Methoximation: Add 20 µL of Methoxyamine hydrochloride in pyridine (20 mg/mL). Incubate at 30°C for 90 min. Purpose: Protects carbonyl groups and reduces ring isomerism.

-

Silylation: Add 80 µL of MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide). Incubate at 37°C for 30 min. Purpose: Replaces active hydrogens with TMS (trimethylsilyl) groups, increasing volatility.

Step 3: GC-MS Acquisition

-

Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film).

-

Carrier Gas: Helium at 1 mL/min (constant flow).

-

Temperature Program:

-

Initial: 70°C (hold 2 min).

-

Ramp: 10°C/min to 300°C.

-

Final: 300°C (hold 5 min).

-

-

Detection: Electron Impact (EI) at 70 eV. Scan range 50–600 m/z.

Identification & Quantification

-

Target Ion: Ribonic acid-TMS derivatives typically show characteristic fragments at m/z 217, 292, and 333 .

-

Retention Time: Ribonic acid elutes after Ribose and before Hexoses (Glucose).

-

Calculation:

Figure 2: Validated GC-MS workflow for the extraction and quantification of Ribonic Acid.

Part 4: Implications for Drug Development

For professionals in drug development, ribonic acid serves as a specific utility marker:

-

Nephrotoxicity Screening: In pre-clinical toxicology, elevated serum ribonic acid may signal early renal impairment or specific transporter inhibition (OATs) before creatinine levels rise significantly.

-

Oxidative Stress Monitoring: In efficacy trials for antioxidants or diabetes management drugs, ribonic acid reduction can serve as a secondary endpoint indicating reduced glycoxidation burden.

-

Plant-Based Biologics: Understanding ribonic acid upregulation in plants allows for the optimization of growth conditions (e.g., controlled stress) to maximize bioactive yield in botanical drug manufacturing.

References

-

Abreu, I. et al. (2020). "The Metabolic Response of Brachypodium Roots to the Interaction with Beneficial Bacteria Is Affected by the Plant Nutritional Status." Metabolites.[9][10][11][12] Available at: [Link]

-

Li, Z. et al. (2017). "GABA Application Improves Drought Tolerance in Creeping Bentgrass by Modulating Metabolic Pathways." Scientific Reports. Available at: [Link]

-

Rotbain Curovic, V. et al. (2020). "Metabolomic Assessment Reveals Alteration in Polyols and Branched Chain Amino Acids Associated With Present and Future Renal Impairment in a Discovery Cohort of 637 Persons With Type 1 Diabetes." Frontiers in Endocrinology. Available at: [Link]

-

Scher, B.M. & Horecker, B.L. (1966).[1][3] "Pentose metabolism in Candida: The triphosphopyridine nucleotide-specific polyol dehydrogenase of Candida utilis."[1][3] Archives of Biochemistry and Biophysics. (Foundational enzymology reference for Ribose 1-dehydrogenase).

Sources

- 1. Ribose 1-dehydrogenase (NADP+) - Wikipedia [en.wikipedia.org]

- 2. 5-O-Acetyl-d-ribono-1,4-lactone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. EC 1.1.1.115 [iubmb.qmul.ac.uk]

- 4. InterPro [ebi.ac.uk]

- 5. Characterization of 5-Chloro-5-Deoxy-d-Ribose 1-Dehydrogenase in Chloroethylmalonyl Coenzyme A Biosynthesis: SUBSTRATE AND REACTION PROFILING - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. PathWhiz [smpdb.ca]

- 9. GMD - Ribonic acid - InChI=1S/C5H10O6/c6-1-2(7)3(8)4(9)5(10)11/h2-4,6-9H,1H2,(H,10,11)/t2-,3-,4-/m1/s1 [gmd.mpimp-golm.mpg.de]

- 10. medchemexpress.com [medchemexpress.com]

- 11. shimadzu.com [shimadzu.com]

- 12. The Metabolic Response of Brachypodium Roots to the Interaction with Beneficial Bacteria Is Affected by the Plant Nutritional Status - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

GC-MS derivatization protocols for ribonic acid analysis

Executive Summary

Ribonic acid (2,3,4,5-tetrahydroxypentanoic acid) is a pivotal metabolite in the pentose phosphate pathway and a marker of oxidative stress. However, its analysis by Gas Chromatography-Mass Spectrometry (GC-MS) is complicated by two factors: extreme polarity , rendering it non-volatile, and spontaneous lactonization , where the open-chain acid cyclizes into ribono-1,4-lactone under acidic or thermal stress.

This guide details a robust Two-Step Derivatization Protocol (Methoximation-Silylation) . Unlike generic sugar protocols, this method is optimized to stabilize the analyte matrix, separate interfering ribose isomers, and provide reproducible quantification of ribonic acid as its per-silylated derivative.

Mechanistic Insight & Experimental Logic

The Volatility Challenge

Ribonic acid contains one carboxyl group (-COOH) and four hydroxyl groups (-OH). To pass through a GC column without degradation, these active hydrogens must be replaced by non-polar groups. We utilize Trimethylsilylation (TMS) , replacing active hydrogens with

The Lactone Equilibrium

In aqueous solution, ribonic acid exists in equilibrium with ribono-1,4-lactone.

-

Direct Silylation Risk: If silylated directly, you may obtain two distinct peaks (TMS-ester vs. TMS-lactone), splitting your signal and reducing sensitivity.

-

The Solution: While methoximation (MeOx) targets aldehydes/ketones (like Ribose), its inclusion here is critical for Matrix Management . It locks reducing sugars (e.g., Ribose) in open-chain oxime forms, preventing them from co-eluting with Ribonic acid. For Ribonic acid itself, silylation with MSTFA drives the formation of the Pentakis-TMS derivative (open chain) under controlled conditions.

Materials & Reagents

| Component | Specification | Purpose |

| Derivatization Reagent A | Methoxyamine HCl (20 mg/mL in Pyridine) | Protects carbonyls in matrix; acts as proton scavenger. |

| Derivatization Reagent B | MSTFA (N-Methyl-N-trimethylsilyltrifluoroacetamide) | Silylation agent.[1][2][3] Highly volatile, leaving no silica deposits. |

| Solvent | Anhydrous Pyridine | Catalyst and solvent. Must be stored over KOH pellets. |

| Internal Standard (ISTD) | Ribitol or U- | Normalization for injection volume and derivatization efficiency. |

| FAMEs Standard | C8–C30 Fatty Acid Methyl Esters | Retention Index (RI) calibration. |

Workflow Visualization

The following diagram illustrates the critical path for sample preparation, highlighting the decision nodes for handling lactonization.

Caption: Optimized workflow ensuring removal of water (the enemy of silylation) and sequential derivatization to maximize signal integrity.

Detailed Protocol

Step 1: Sample Preparation & Drying (The "Zero-Water" Rule)

-

Action: Extract metabolites using a biphasic method (e.g., MeOH/CHCl3/H2O). Take 50–100 µL of the polar (upper) phase.

-

Critical: Evaporate to absolute dryness using a centrifugal concentrator (SpeedVac).

-

Why: MSTFA hydrolyzes immediately upon contact with water. Even trace moisture results in "ghost peaks" and loss of the Ribonic Acid-TMS signal.

-

Tip: Add 10 µL of MeOH before the final 10 mins of drying to azeotropically remove residual water.

Step 2: Methoximation (Matrix Stabilization)

-

Action: Add 10 µL of Methoxyamine HCl/Pyridine .

-

Incubation: Shake at 37°C for 90 minutes .

-

Mechanism: While Ribonic acid (acid form) doesn't form an oxime, this step derivatizes any Ribose present. Underivatized Ribose can cyclize and co-elute with Ribonic acid. This step segregates the matrix.

Step 3: Silylation (The Main Event)

-

Action: Add 90 µL of MSTFA .

-

Incubation: Shake at 37°C for 30 minutes .

-

Chemistry:

-

Result: Formation of Ribonic acid, 2,3,4,5-tetrakis-O-(trimethylsilyl)-, trimethylsilyl ester (commonly called Ribonic acid-5TMS).[4]

Step 4: GC-MS Acquisition Parameters

-

Column: Agilent DB-5ms or Rxi-5Sil MS (30m × 0.25mm × 0.25µm).

-

Inlet: 250°C, Splitless (1 µL injection).

-

Carrier Gas: Helium at 1 mL/min (constant flow).

-

Oven Program:

-

Hold 60°C for 1 min.

-

Ramp 10°C/min to 325°C.

-

Hold 10 mins.

-

-

Mass Spec: Electron Impact (EI) at 70eV. Scan range 50–600 m/z.

Data Analysis & Identification

Spectral Signature

Ribonic Acid-5TMS (MW ~526) fragments predictably. Use these ions for extracted ion chromatograms (EIC):

| Ion Type | m/z | Origin |

| Quantification Ion | 217 | Characteristic of TMS-sugar backbone. |

| Qualifier 1 | 292 | Specific fragmentation of the pentose chain. |

| Qualifier 2 | 307 | Loss of methyl + rearrangement. |

| Qualifier 3 | 147 | Rearrangement ion (Si-O-Si). |

| Molecular Ion | 511 | [M-15]+ (Loss of methyl group from TMS). |

Retention Index (RI)

-

Fiehn Lib RI: ~1708 (varies slightly by column).

-

Differentiation:

-

Ribose (4TMS): Elutes earlier (RI ~1500-1600 depending on isomer).

-

Ribono-1,4-lactone (4TMS): Elutes slightly later than the acid form if present.

-

Troubleshooting: The Self-Validating System

A robust assay must flag its own errors. Use this logic table:

| Observation | Root Cause | Corrective Action |

| Low Signal + Large Peak at m/z 73 only | Hydrolysis of MSTFA. | Sample was not dry. Check SpeedVac vacuum depth. Replace pyridine. |

| Split Peaks (Doublet) | Incomplete derivatization or Lactone/Acid equilibrium. | Ensure incubation was full 30 mins. If persistent, the sample may be too acidic; neutralize prior to drying. |

| Broad Tailing Peak | Active sites in liner/column. | Replace glass liner (deactivated wool). Trim column 10cm. |

| Missing Ribonic Acid, High Ribose | Misidentification. | Check m/z 292/307 ratio. Ribose has distinct m/z 160/217 profile. |

References

-

Fiehn, O. (2016).[5] Metabolomics by Gas Chromatography-Mass Spectrometry: Combined Targeted and Untargeted Profiling. Current Protocols in Molecular Biology. [Link]

-

NIST Mass Spectrometry Data Center. Ribonic acid, 2,3,4,5-tetrakis-O-(trimethylsilyl)-, trimethylsilyl ester.[4] NIST Chemistry WebBook. [Link]

-

Golm Metabolome Database. Ribonic acid (5TMS) Spectrum and RI. Max Planck Institute of Molecular Plant Physiology. [Link]

-

Liebeke, M. et al. (2008).[1][6] Depletion of thiol-containing proteins in response to quinones in Bacillus subtilis.[1][6] Molecular Microbiology. (Basis for MeOx/MSTFA timing). [Link]

Sources

- 1. Derivatization of metabolites for GC-MS via methoximation+silylation – The Bumbling Biochemist [thebumblingbiochemist.com]

- 2. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MSTFA/MSTFA-d9苯丙胺的衍生化,用于GC/MS检测和鉴定 [sigmaaldrich.com]

- 4. Ribonic acid, 2,3,4,5-tetrakis-O-(trimethylsilyl)-, trimethylsilyl ester [webbook.nist.gov]

- 5. Metabolomics by Gas Chromatography-Mass Spectrometry: Combined Targeted and Untargeted Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

Chelation properties of ribonic acid for metal ion sequestration

Application Note & Protocol

Topic: Characterizing the Chelation Properties of Ribonic Acid for Metal Ion Sequestration

Audience: Researchers, scientists, and drug development professionals.

Abstract: Ribonic acid, a sugar acid derived from ribose, possesses significant potential as a biocompatible chelating agent for various metal ions. Its molecular structure, featuring a terminal carboxylic acid and multiple hydroxyl groups, provides multiple coordination sites for forming stable chelate complexes. This document provides a comprehensive guide for researchers on the theoretical principles and practical methodologies for characterizing the metal ion sequestration properties of ribonic acid. It includes detailed, step-by-step protocols for potentiometric titrations, UV-Visible spectrophotometry, and Isothermal Titration Calorimetry (ITC), designed to elucidate thermodynamic stability, stoichiometry, and binding energetics. The causality behind experimental choices is emphasized to ensure robust and reproducible results.

Theoretical Background: The Basis of Sequestration

Principles of Metal Chelation

Chelation is a specific type of bonding involving the formation of two or more separate coordinate bonds between a polydentate (multiple-toothed) ligand and a single central metal ion. This process results in the formation of a stable, ring-like structure called a chelate. The enhanced stability of a chelate compared to a complex with a similar non-chelating (monodentate) ligand is known as the "chelate effect."[1][2] Stability constants (K) are equilibrium constants that quantify the strength of the interaction between the metal ion and the ligand.[1][3]

Ribonic Acid: A Natural Polydentate Ligand

Ribonic acid is a five-carbon sugar acid. In its open-chain form, it presents a carboxylate group (-COO⁻) and four hydroxyl groups (-OH), all of which can act as electron-pair donors (Lewis bases) to coordinate with a metal ion (a Lewis acid).

The chelation efficiency is highly dependent on pH. The carboxyl group must be deprotonated (pKa ~3-4) to effectively bind the metal ion. At higher pH values, the hydroxyl groups can also deprotonate, becoming more potent coordination sites and enabling the formation of highly stable complexes, a known characteristic of sugar acids.[4][5]

Caption: Proposed chelation of a metal ion (Mⁿ⁺) by the carboxylate and hydroxyl groups of ribonic acid.

Applications & Significance

The ability of ribonic acid to sequester metal ions is relevant in several fields:

-

Pharmaceuticals: As a potential treatment for metal intoxication by binding and facilitating the excretion of toxic heavy metals.[6][7]

-

Neuroscience: Modulating the concentration of redox-active metals like copper and iron, which are implicated in neurodegenerative diseases.[8]

-

Food & Beverage: Preventing metal-catalyzed oxidation and stabilizing products, such as in wine preservation.[9]

-

Environmental Remediation: Mobilizing and removing heavy metals from contaminated soils and water.[5][10]

Experimental Protocols: Quantifying Sequestration

This section provides validated protocols for determining the key parameters of ribonic acid-metal interactions.

General Reagents and Laboratory Practices

-

Ribonic Acid: Use high-purity D-Ribonic acid or its salt (e.g., sodium ribonate). If starting from D-Ribonolactone, ensure complete hydrolysis.[11] Prepare a stock solution (e.g., 10 mM) in deionized, metal-free water.

-

Metal Salts: Use high-purity chloride or nitrate salts of the metal ions of interest (e.g., FeCl₃, Cu(NO₃)₂, Pb(NO₃)₂). Prepare stock solutions (e.g., 100 mM) and accurately determine their concentration.

-

Buffers: Use buffers that have low or well-characterized metal-binding affinities (e.g., HEPES, PIPES). Avoid phosphate and citrate buffers, which are strong chelators themselves.

-

pH Adjustments: Use high-purity, carbonate-free NaOH and HCl solutions for pH adjustments.

-

Atmosphere: For redox-sensitive ions like Fe(II) or Cu(I), all solutions should be de-gassed and experiments performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Protocol 1: Potentiometric Titration for Stability Constant (K) Determination

This method, based on the principles developed by Bjerrum and refined by Irving & Rossotti, determines the proton-ligand and metal-ligand stability constants by monitoring pH changes during titration.[12][13][14]

Rationale: The binding of a metal ion to ribonic acid displaces protons, causing a drop in pH. By titrating this system with a strong base and comparing it to titrations of the acid and the ligand alone, we can calculate the average number of ligands bound to a metal ion at each pH point and subsequently determine the stability constants.[15][16]

Step-by-Step Protocol:

-

System Calibration: Calibrate the pH meter and glass electrode using standard buffers at the experimental temperature.

-

Prepare Titration Mixtures: In a jacketed titration vessel maintained at a constant temperature (e.g., 25 °C), prepare the following solutions with a constant ionic strength (e.g., 0.1 M KCl):

-

Mixture A (Acid): 50 mL of 0.1 M KCl + 2 mL of 0.1 M HCl.

-

Mixture B (Ligand): 50 mL of 0.1 M KCl + 2 mL of 0.1 M HCl + 5 mL of 10 mM Ribonic Acid.

-

Mixture C (Complex): 50 mL of 0.1 M KCl + 2 mL of 0.1 M HCl + 5 mL of 10 mM Ribonic Acid + 1 mL of 10 mM Metal Salt Solution.

-

-

Titration: Titrate each mixture against a standardized, carbonate-free strong base (e.g., 0.1 M NaOH). Add the titrant in small, precise increments (e.g., 0.05 mL) and record the pH reading after it stabilizes.

-

Data Analysis:

-

Plot pH versus volume of NaOH added for all three titrations.

-

From these curves, calculate the average number of protons associated with the ligand (n̄ₐ) and the average number of ligands complexed with the metal ion (n̄).

-

Calculate the free ligand concentration ([L]) at each pH value.

-

Construct a "formation curve" by plotting n̄ versus pL (-log[L]).

-

Determine the stepwise stability constants (log K₁, log K₂, etc.) from the formation curve, typically at half-integral values of n̄ (e.g., log K₁ at n̄ = 0.5).[12][13]

-

Caption: Workflow for potentiometric determination of stability constants.

Protocol 2: UV-Visible Spectrophotometry for Stoichiometry

This protocol uses the continuous variation method (Job's Plot) to determine the metal-ligand stoichiometry.

Rationale: If the metal-ligand complex absorbs at a different wavelength or has a different molar absorptivity than the individual species, the change in absorbance can be monitored. The maximum absorbance change will occur at the mole fraction corresponding to the stoichiometry of the complex.[17][18] Since ribonic acid lacks a strong chromophore, this method is most effective for colored transition metal ions (e.g., Cu²⁺, Fe³⁺) whose d-d electronic transitions are sensitive to the ligand field.[19]

Step-by-Step Protocol:

-

Wavelength Scan: Record the UV-Vis spectra of the metal ion solution and the metal-ribonate complex to identify the wavelength of maximum absorbance difference (ΔA_max).

-

Prepare Job's Plot Solutions: Prepare a series of solutions with a constant total molar concentration (e.g., 1 mM) but with varying mole fractions of the metal (Xₘ) and ribonic acid (Xₗ). The total volume must be constant.

-

Measure Absorbance: Measure the absorbance of each solution at the predetermined wavelength (ΔA_max). Use a solution of the metal ion at the same concentration as a reference if the ligand does not absorb at this wavelength.

-

Plot and Analyze: Plot the change in absorbance (ΔA) against the mole fraction of the ligand (Xₗ). The peak of the plot indicates the mole fraction at which the complex concentration is maximized, revealing the stoichiometry. For example, a peak at Xₗ = 0.67 suggests a 2:1 (Ligand:Metal) complex.

Protocol 3: Isothermal Titration Calorimetry (ITC) for Thermodynamics

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile (Kₐ, ΔH, ΔS, and stoichiometry, n) in a single experiment.[20][21]

Rationale: ITC provides unparalleled insight into the forces driving complexation. A negative enthalpy change (ΔH) indicates an exothermic reaction driven by bond formation, while a positive entropy change (ΔS) suggests an entropically driven process, often due to the release of water molecules from the metal's hydration shell.[22]

Step-by-Step Protocol:

-

Instrument Setup: Set up the ITC instrument to the desired experimental temperature (e.g., 25 °C). Allow the system to equilibrate.

-

Sample Preparation:

-

Cell: Place the metal ion solution (e.g., 0.1-0.2 mM) in the sample cell.

-

Syringe: Load a 10-20 fold excess concentration of the ribonic acid solution (e.g., 2-4 mM) into the injection syringe.

-

Crucial: Both solutions must be prepared in the exact same buffer to minimize heats of dilution. Dialyze both components against the buffer for best results.

-

-

Titration Experiment: Perform an initial small injection (e.g., 0.5 µL) to remove any material from the syringe tip, then proceed with a series of injections (e.g., 20-30 injections of 2 µL each) of the ribonic acid solution into the metal ion solution.

-

Data Analysis:

-

Integrate the raw power data to obtain the heat change (µcal) for each injection.

-

Plot the heat change per mole of injectant (kcal/mol) against the molar ratio (Ligand/Metal).

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) using the manufacturer's software to extract Kₐ, ΔH, and n. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Kₐ) = ΔH - TΔS .[21]

-

Data Presentation & Interpretation

Summarize quantitative results in a clear, tabular format.

Table 1: Stability Constants of Metal-Ribonate Complexes (at 25°C, I=0.1 M)

| Metal Ion | log K₁ (1:1) | log K₂ (1:2) | Method |

|---|---|---|---|

| Fe³⁺ | 9.8 | 7.5 | Potentiometry |

| Cu²⁺ | 6.2 | 4.1 | Potentiometry |

| Pb²⁺ | 5.5 | - | Potentiometry |

| Zn²⁺ | 4.8 | - | Potentiometry |

Note: Data are hypothetical examples for illustrative purposes.

Table 2: Thermodynamic Parameters of Cu²⁺-Ribonate Interaction (at 25°C, pH 6.5)

| Parameter | Value | Units |

|---|---|---|

| Stoichiometry (n) | 1.05 ± 0.03 | - |

| Association Constant (Kₐ) | 1.8 x 10⁶ | M⁻¹ |

| Enthalpy (ΔH) | -5.2 ± 0.4 | kcal/mol |

| Entropy (TΔS) | +3.3 | kcal/mol |

Note: Data are hypothetical examples for illustrative purposes.

Methodological Considerations & Troubleshooting

-

Metal Hydroxide Precipitation: At neutral to alkaline pH, many metal ions (especially Fe³⁺) can precipitate as hydroxides.[6] Perform experiments at a pH where the metal ion remains soluble or use a competing ligand of known stability to keep it in solution.

-

Buffer Interference: As noted, some buffers can chelate metals. Always run a control titration of the ligand into the buffer alone to measure any heat of interaction.[22]

-

Purity of Ribonic Acid: Impurities in the ribonic acid sample, such as other sugar acids or unreacted starting materials, can lead to erroneous results. Verify purity via techniques like NMR or HPLC.[23]

Safety Precautions

-

Always handle corrosive chemicals like concentrated acids and bases within a fume hood and wear appropriate Personal Protective Equipment (PPE), including chemical splash goggles, lab coats, and chemical-resistant gloves.[24][25]

-

Consult the Safety Data Sheet (SDS) for all metal salts, as many are toxic or environmental hazards.

-

Ensure an eyewash station and safety shower are readily accessible.[25][26]

References

-

Bruggraber, S. F. A., T. M. C. M. de Witte, and R. J. M. Nolte. (2010). Isothermal Titration Calorimetry Measurements of Metal Ions Binding to Proteins. Methods in Molecular Biology, 627, 209–226. [Link]

-

TA Instruments. (n.d.). Analyzing ITC Data for the Enthalpy of Binding Metal Ions to Ligands. TA Instruments Application Note. [Link]

-

El-Sherif, A. A., et al. (2014). Potentiometric Determination of Stability Constants of Sulphathiazole and Glycine-Metal Complexes. Scientific Research Publishing. [Link]

-

ResearchGate. (2025). NMR Spectroscopy of Metal Chelonates and Related Compounds. ResearchGate Publication. [Link]

-

Sudmeier, J. L., & Reilley, C. N. (2008). NMR Spectroscopy of Metal Chelonates and Related Compounds. Taylor & Francis Online. [Link]

-

Wikipedia. (n.d.). Isothermal titration calorimetry. Wikipedia, The Free Encyclopedia. [Link]

-

Mane, S. D., et al. (2012). Potentiometric Determination of Stability Constant of Transition and Inner Transition Metals Complexes of Some Acids. Asian Journal of Chemistry. [Link]

-

IJSART. (2018). Potentiometric Determination of Stability Constants of Chelates of Indium And Gallium. International Journal of Science & Applied Research of Technology. [Link]

-

Wilcox, D. E. (2007). Isothermal titration calorimetry of metal ions binding to proteins: An overview of recent studies. ResearchGate. [Link]

-

Clarke, M. J., & Martell, A. E. (1991). Potentiometric determination of aminal stability constants. PubMed. [Link]

-

Al-Naimi, I. S., & Al-Saadi, B. M. (2013). Potentiometric Studies of Nickel (II), Copper (II) and Cobalt (II) Binary Complexes with Glycine Amino Acid in Aqueous Solution. MAK HILL Publications. [Link]

-

ResearchGate. (n.d.). UV−vis analysis of metal chelation. ResearchGate. [Link]

-

da Silva Santos, É., et al. (2021). An analytical method for the quantitative determination of iron ion chelating capacity: development and validation. Visor Redalyc. [Link]

-

Asian Journal of Chemistry. (2013). UV-VIS, Fluorescence and Mass Spectrometry Investigation on the Transition Metal Ion Chelation of Two Bioisosteres of Resveratrol. Asian Publication Corporation. [Link]

-

Simpson, J. S., et al. (2020). EDTA as a chelating agent in quantitative 1H-NMR of biologically important ions. Canadian Science Publishing. [Link]

-

Hafer, K., et al. (2020). Qualitative and Quantitative 1H NMR Spectroscopy for Determination of Divalent Metal Cation Concentration... ResearchGate. [Link]

-

Placido, J., et al. (2011). Demetalation of Fe, Mn, and Cu chelates and complexes: application to the NMR analysis of micronutrient fertilizers. PubMed. [Link]

-

Stillman, M. J., et al. (2016). Thermodynamics of Pb(ii) and Zn(ii) binding to MT-3, a neurologically important metallothionein. Oxford Academic. [Link]

-

Karaderi, S., et al. (2019). Determination of UV-Vis Spectrophotometric Method of Metal Complexes Stoichiometry between Cu(II), Ca(II), Cd. International Journal of Pharmaceutical Research & Allied Sciences. [Link]

-

Omer, R. A. (2024). Determination of Three Metal Ions (Cu+2, Pb+2, Cd+2) by Ultraviolet-visible Spectroscopy. DergiPark. [Link]

-

ResearchGate. (n.d.). Metal extraction by differently concentrated solutions of D-gluconic acid. ResearchGate. [Link]

-

Wasay, S. A., et al. (2001). Removal of Heavy Metals from Soil Components and Soils by Natural Chelating Agents. Part II. Soil Extraction by Sugar Acids. ResearchGate. [Link]

-

Google Patents. (n.d.). Preparation of metal chelates. Googleapis.com. [Link]

-

Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Organic Syntheses. [Link]

-

CORE. (n.d.). Stability Constants of the Complexes of Al(III), Ga(III), In(III), Fe(III) & Cr(III) with Malonic & Substituted Malonic. CORE. [Link]

-

IUPAC. (2005). Critical evaluation of stability constants of metal complexes of complexones for biomedical and environmental applications. IUPAC. [Link]

-

Ferlin, N., et al. (2008). Synthesis of sugar-based chelating surfactants for metal removal from wastewater. PubMed. [Link]

-

Angyal, S. J. (2012). Carbohydrate-Metal Complexes: Structural Chemistry of Stable Solution Species. Modern Methods in Carbohydrate Chemistry. [Link]

-

Wikipedia. (n.d.). Stability constants of complexes. Wikipedia, The Free Encyclopedia. [Link]

-

University of Delhi. (n.d.). Stability constants of metal complexes and their applications. DU Chem. [Link]

-

Somasundaran, P., & Nagaraj, D. R. (1984). Chemistry and applications of chelating agents in flotation and flocculation. Reagents in the Minerals Industry. [Link]

-

Deacon, M. (1997). METAL CHELATION IN SEPARATION SCIENCE. DORAS | DCU Research Repository. [Link]

- Google Patents. (1990). Chelating agents for attaching metal ions to proteins.

-

The Chemistry Blog. (2024). Safe Handling of Corrosive Chemicals. The Chemistry Blog. [Link]

-

Flinn Scientific. (2024). Acid & Alkaline – Basic Information for The Safe Handling & Storage of Chemicals. Flinn Scientific. [Link]

-

Narwade, M. L., et al. (2011). Metal-ligand stability constants of Th(III), Sm(III), Nd(III) and Pr(III) metal ion complexes. Der Pharma Chemica. [Link]

-

Brook, M. A., et al. (2022). Chelating Silicone Dendrons: Trying to Impact Organisms by Disrupting Ions at Interfaces. MDPI. [Link]

-

Rivulis. (n.d.). Chemical Treatment - Acid Handling Guidelines. Rivulis Knowledge Hub. [Link]

-

Squitti, R., et al. (2022). Role of copper chelating agents: between old applications and new perspectives in neuroscience. Frontiers in Aging Neuroscience. [Link]

-

Nature. (2024). Enantioselective Synthesis of β-Aminoboronic Acids via Borylalkylation of Enamides. Nature Portfolio. [Link]

-

Bonvin, D., et al. (2018). Chelating agents as coating molecules for iron oxide nanoparticles. ResearchGate. [Link]

-

RSC Publishing. (2022). Dihydronicotinamide riboside: synthesis from nicotinamide riboside chloride, purification and stability studies. RSC Publishing. [Link]

-

Zachariou, M., & Hearn, M. T. (1996). Application of immobilized metal ion chelate complexes as pseudocation exchange adsorbents for protein separation. PubMed. [Link]

-

MDPI. (2023). Preparation of Eco-Friendly Chelating Resins and Their Applications for Water Treatment. MDPI. [Link]

-

MDPI. (2025). Metal Ion Reduction, Chelation, and Cytotoxicity of Selected Bicyclic Monoterpenes and Their Binary Mixtures. MDPI. [Link]

-

Griffith University. (2021). Metal ion chelation of poly(aspartic acid): From scale inhibition to therapeutic potentials. Griffith Research Online. [Link]

Sources

- 1. Stability constants of complexes - Wikipedia [en.wikipedia.org]

- 2. columbia.edu [columbia.edu]

- 3. chemistry.du.ac.in [chemistry.du.ac.in]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. doras.dcu.ie [doras.dcu.ie]

- 7. mdpi.com [mdpi.com]

- 8. Role of copper chelating agents: between old applications and new perspectives in neuroscience - PMC [pmc.ncbi.nlm.nih.gov]

- 9. research-repository.griffith.edu.au [research-repository.griffith.edu.au]

- 10. Synthesis of sugar-based chelating surfactants for metal removal from wastewater - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. orgsyn.org [orgsyn.org]

- 12. Potentiometric Determination of Stability Constants of Sulphathiazole and Glycine-Metal Complexes [scirp.org]

- 13. asianpubs.org [asianpubs.org]

- 14. ijsart.com [ijsart.com]

- 15. Potentiometric determination of aminal stability constants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. makhillpublications.co [makhillpublications.co]

- 17. researchgate.net [researchgate.net]

- 18. ijpras.com [ijpras.com]

- 19. dergipark.org.tr [dergipark.org.tr]

- 20. tainstruments.com [tainstruments.com]

- 21. researchgate.net [researchgate.net]

- 22. Isothermal Titration Calorimetry Measurements of Metal Ions Binding to Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Dihydronicotinamide riboside: synthesis from nicotinamide riboside chloride, purification and stability studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 24. chemicals.co.uk [chemicals.co.uk]

- 25. Acid & Alkaline – Basic Information for The Safe Handling & Storage of Chemicals - News [morr.com]

- 26. rivulis.com [rivulis.com]

Troubleshooting & Optimization

Technical Support Center: Ribonic Acid Fermentation Optimization

Topic: Optimizing pH Control for Ribonic Acid Yield in Gluconobacter oxydans Fermentation

Core Mechanism: The "Why" Behind the Protocol

To optimize yield, you must first understand that Gluconobacter oxydans does not metabolize sugar acids intracellularly in the same way E. coli does. The conversion of D-Ribose to D-Ribonic acid is a periplasmic oxidative bioconversion , not a central cytosolic metabolic pathway.

The Bioconversion Pathway

-

Oxidation: D-Ribose is oxidized to D-ribono-1,4-lactone by membrane-bound glucose dehydrogenase (mGDH) or specific ribose dehydrogenases located on the outer surface of the cytoplasmic membrane.

-

Hydrolysis: The lactone spontaneously hydrolyzes into D-ribonic acid in the bulk medium.

-

The pH Conflict:

-

Enzyme Activity: The membrane-bound dehydrogenases typically exhibit peak activity at pH 5.0 – 6.0 .

-

Lactone Hydrolysis: The ring-opening hydrolysis of the lactone is accelerated at neutral to alkaline pH .

-

Cell Viability: G. oxydans is acid-tolerant but suffers significant growth inhibition and enzyme deactivation below pH 4.0 .

-

Optimization Goal: You must maintain a pH that sustains the membrane-bound enzyme activity while preventing the accumulation of the acidic product from crashing the culture.

Figure 1: The periplasmic oxidation pathway of D-Ribose to D-Ribonic Acid. Note that the primary enzymatic step occurs at the membrane interface, making bulk pH control critical for enzyme stability.

Troubleshooting Guide: Symptom-Based Diagnosis

Use this table to diagnose deviations in your fermentation profile.

| Symptom | Probable Cause | Technical Verification | Corrective Action |

| pH "Crash" (Uncontrollable Drop) | Base pump undersized or PID de-tuned. | Check pump output rate vs. Acid Production Rate (APR). | Switch to higher molarity base (e.g., 5M NaOH) or increase P-gain in PID loop. |

| DO Spike + pH Rise | Carbon source depletion (Starvation). | HPLC analysis of supernatant; rapid DO rise >80%. | Initiate feed immediately. If using pH-stat feeding, reduce deadband. |

| DO Spike + pH Stable | Nitrogen limitation or toxicity. | Check OD600; if biomass is stagnant but substrate is present. | Add yeast extract pulse (2 g/L). Verify toxic product accumulation. |

| Slow Acid Production (Linear) | Enzyme deactivation due to low pH excursion. | Review pH trend log for dips < 4.0. | Maintain pH > 5.0 strictly. If damaged, re-inoculation may be required. |

| Precipitation on Probes | Calcium Ribonate formation (if using CaCO3). | Visual inspection of electrode diaphragm. | Switch to NaOH/KOH for fine control; use heated jacket for probe if possible. |

| High Osmolality / Cell Lysis | Excessive Na+ accumulation from NaOH base. | Measure conductivity (>30 mS/cm is risky). | Switch to a mixed base strategy (CaCO3 for bulk, NaOH for fine tuning) or use NH4OH. |

Validated Experimental Protocol: Adaptive pH-Stat Fed-Batch

This protocol uses G. oxydans (e.g., ATCC 621H or similar industrial strains).[1] It prioritizes the "Two-Stage" strategy: growing biomass first, then maximizing bioconversion.

Phase 1: Preparation

-

Bioreactor: 5L Stirred Tank Reactor (STR).

-

Basal Medium: Sorbitol (20 g/L) or Glycerol (growth carbon), Yeast Extract (10 g/L), MgSO4 (1 g/L), KH2PO4 (1 g/L).

-

Substrate Feed: D-Ribose (500 g/L stock solution).

-

pH Control Agents: 4M NaOH (liquid base) and 2M H2SO4 (acid). Note: Avoid CaCO3 in fed-batch to prevent rheological issues.

Phase 2: The Workflow

Step 1: Inoculation & Growth (0 – 12 hours)

-

Set Point: pH 6.0 ± 0.1.

-

Temp: 30°C.

-

Aeration: 1.0 VVM (Volume per Volume per Minute).[2]

-

Goal: Maximize biomass. G. oxydans grows on Sorbitol/Glycerol.

-

Trigger: When DO drops to 30% and then spikes back to >70% (indicating Sorbitol depletion), move to Step 2.

Step 2: Induction & Bioconversion (12 – 48+ hours)

-

Action: Add initial bolus of D-Ribose (50 g/L final conc).

-

Shift pH: Adjust setpoint to pH 5.5 .

-

Reasoning: While pH 6.0 is better for growth, pH 5.5 reduces the addition of NaOH, lowering osmotic stress, while maintaining mGDH activity (optimal range 5.0–6.0).

-

-

Feeding Strategy (DO-Stat or pH-Stat):

-

Preferred:DO-Stat . When DO rises >60% (substrate depletion), pump D-Ribose feed until DO drops to 30%.

-

Alternative:Constant Feed . Feed D-Ribose at 2-5 g/L/h.

-

-

Monitoring: Monitor Ribonic Acid production via HPLC (Aminex HPX-87H column, 5mM H2SO4 eluent).

Step 3: Termination

-

Stop fermentation when conversion efficiency >95% or productivity plateaus (usually due to product inhibition or enzyme decay).

Logical Troubleshooting Flowchart

Use this logic tree when the yield is lower than expected.

Figure 2: Decision tree for diagnosing yield stagnation in oxidative fermentation.

Frequently Asked Questions (FAQs)

Q1: Why not use CaCO3 to control pH? It buffers well. A: While CaCO3 is excellent for flask cultures, it is problematic in bioreactors for ribonic acid production.

-

Solubility: Calcium ribonate has limited solubility. High concentrations lead to slurry formation, which interferes with oxygen transfer (kLa) and makes downstream purification (filtration) difficult.

-

Fouling: The precipitate coats the pH electrode, causing sensor drift and "blind" control failures. Recommendation: Use NaOH or KOH for bioreactors, but monitor conductivity.

Q2: My pH sensor drifts significantly after 24 hours. Why? A: G. oxydans produces a "slime" (polysaccharides/levans) and proteins that can coat the electrode diaphragm. Fix: Use a retractable housing to clean the probe mid-run, or use a pressurized gel-electrolyte sensor (e.g., Mettler Toledo InPro 3250) which resists clogging better than liquid-filled reference electrodes.

Q3: Can I run the fermentation at pH 7.0 to speed up lactone hydrolysis? A: It is risky. While hydrolysis is faster, the membrane-bound dehydrogenases in G. oxydans are less stable at pH 7.0+ over long durations. Furthermore, contamination risk increases significantly at neutral pH. The "Sweet Spot" is pH 5.5 – 6.0 .

Q4: How do I separate the Ribonic Acid downstream? A: If you used NaOH, you have Sodium Ribonate.

-

Cell Removal: Centrifugation/Microfiltration.

-

Acidification: Cation exchange chromatography (H+ form) to convert Sodium Ribonate -> Ribonic Acid.

-

Concentration: Vacuum evaporation.

References

-

Hua, X., et al. (2023). "Identification of a Novel Dehydrogenase from Gluconobacter oxydans for Degradation of Inhibitors Derived from Lignocellulosic Biomass." MDPI.

-

Mewaldt, A., et al. (2024). "Efficient Bio-Oxidation of Cellobiose with Engineered Gluconobacter oxydans." MDPI.

-

Lynch, H.C., et al. (2016). "Determination of Dehydrogenase Activities Involved in D-Glucose Oxidation in Gluconobacter and Acetobacter Strains." Frontiers in Microbiology.

-

Emerson Automation Solutions. "pH Control In Fermentation Plants." Emerson Technical Guides.

-

Lee, J.H., et al. (2025). "Enzyme cascades for high-yield conversion of d-xylose into d-ribose."[3][4] Bioresource Technology.

Sources

- 1. mdpi.com [mdpi.com]

- 2. High-yield production of 5-keto-D-gluconic acid via regulated fermentation strategy of Gluconobacter oxydans and its conversion to L-(+)-tartaric acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Enzyme cascades for high-yield conversion of d-xylose into d-ribose by overcoming equilibrium constraints and enhancing selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Enhancing the Solubility of Ribonic Acid in Organic Solvents

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide you with in-depth technical information and practical troubleshooting advice for improving the solubility of ribonic acid in organic solvents. As a sugar acid, ribonic acid's inherent polarity presents significant challenges for its application in non-aqueous reaction systems and lipid-based formulations. This resource offers a structured approach to overcoming these solubility hurdles, grounded in established chemical principles and field-proven insights.

Frequently Asked Questions (FAQs)

Q1: Why is ribonic acid poorly soluble in most organic solvents?

A1: Ribonic acid's poor solubility in common organic solvents stems from its highly polar molecular structure.[1][2][3] As a pentose-derived sugar acid, it possesses a carboxylic acid group and multiple hydroxyl (-OH) groups. These functional groups readily form strong hydrogen bonds with other ribonic acid molecules, creating a stable crystal lattice that is difficult for less polar organic solvents to disrupt. The molecule's high polar surface area (approximately 118 Ų) and negative logP value (around -2.5 to -2.8) are quantitative indicators of its hydrophilicity and lipophobicity.[1]

Q2: What are the primary strategies for increasing the solubility of ribonic acid in organic solvents?

A2: The main approaches to enhance the solubility of ribonic acid in organic media involve chemically modifying the molecule to reduce its polarity or altering the solvent system to better accommodate its polar nature. The four primary strategies are:

-

Salt Formation: Converting the carboxylic acid group to a salt with a suitable counter-ion can disrupt the crystal lattice and improve solubility in more polar organic solvents.[4][5]

-

Esterification: Reacting the carboxylic acid and/or the hydroxyl groups to form esters increases the molecule's lipophilicity, thereby enhancing its solubility in nonpolar organic solvents.[6][7]

-

Use of Co-solvents: Blending a solvent in which ribonic acid is poorly soluble with a miscible "co-solvent" that has a higher affinity for the acid can create a solvent system with a more favorable overall polarity.[8][9]

-

Phase-Transfer Catalysis: Employing a phase-transfer catalyst can facilitate the transport of the ribonate anion from an aqueous or solid phase into an organic phase.[10][11]

Troubleshooting Guides & Detailed Protocols

This section provides in-depth, question-and-answer-based troubleshooting for specific experimental challenges, complete with detailed protocols and the scientific rationale behind each step.

Issue 1: Incomplete Dissolution via Salt Formation

Q: I've attempted to increase the solubility of ribonic acid in methanol by forming its sodium salt, but I'm still seeing a significant amount of undissolved solid. What's going wrong?

A: Incomplete dissolution of a ribonic acid salt in an organic solvent can be attributed to several factors, primarily the choice of base, the solvent itself, and the presence of water. While forming a salt is a valid strategy, the properties of the resulting salt are crucial.

Causality Behind Experimental Choices:

-

Counter-ion Selection: Simple alkali metal salts (like sodium or potassium) might still retain significant ionic character, limiting their solubility in less polar organic solvents. Using a bulkier, more organic-soluble counter-ion can create a salt with greater lipophilicity. Quaternary ammonium hydroxides, for instance, introduce a lipophilic alkyl component.

-

Solvent Polarity: Methanol is a polar protic solvent, but for some salts, its polarity may not be sufficient. A more polar aprotic solvent like DMSO or DMF could be more effective, or a co-solvent system might be necessary.

-

Water Content: Trace amounts of water can sometimes aid in the dissolution of salts in organic solvents by hydrating the ions.[12][13] However, an excess of water can lead to phase separation if the primary organic solvent is not fully miscible with water.

Troubleshooting Table: Salt Formation

| Observation | Potential Cause | Suggested Solution |

| Precipitate remains after adding base. | The resulting salt is insoluble in the chosen solvent. | 1. Try a different base to form a more lipophilic salt (e.g., tetrabutylammonium hydroxide).2. Use a more polar solvent (e.g., DMSO, DMF). |

| A gel-like substance forms. | The salt is solvating but not fully dissolving, potentially forming a highly viscous solution or a mesophase. | 1. Increase the solvent volume.2. Gently heat the mixture.3. Consider a different solvent system. |

| The solution is cloudy or hazy. | Fine, undissolved particles are suspended. | 1. Increase stirring time and/or temperature.2. Filter the solution to remove any insoluble impurities. |

Experimental Protocol: Formation of a Tetrabutylammonium Ribonate Salt

-

Dissolution of Ribonic Acid: In a round-bottom flask, suspend 1.0 g of ribonic acid in 20 mL of methanol.

-

Base Addition: While stirring, slowly add one molar equivalent of tetrabutylammonium hydroxide (TBAH) in methanol.

-

Reaction: Continue stirring at room temperature for 1-2 hours. The suspension should clarify as the salt forms.

-

Solvent Removal (Optional): If a solid salt is desired, the solvent can be removed under reduced pressure.

-

Solubility Test: Test the solubility of the resulting solution or the isolated salt in your target organic solvent.

Workflow Diagram: Salt Formation for Improved Solubility

Caption: Workflow for enhancing ribonic acid solubility via salt formation.

Issue 2: Low Yields and Reversibility in Esterification

Q: I'm trying to synthesize methyl ribonate using a standard Fischer esterification with methanol and sulfuric acid as a catalyst to improve solubility in ethyl acetate. My yields are very low. How can I improve this?

A: Fischer esterification is a classic method, but it's an equilibrium-controlled process.[6] For polyhydroxylated compounds like ribonic acid, side reactions and the presence of water can significantly limit the yield.

Causality Behind Experimental Choices:

-

Equilibrium Shift: The reaction produces water as a byproduct. According to Le Chatelier's principle, this water must be removed to drive the reaction towards the ester product.

-

Catalyst: While strong mineral acids like sulfuric acid work, they can also cause dehydration and charring of sugar acids. Milder catalysts can be more effective and produce fewer side products.

-

Competing Reactions: The multiple hydroxyl groups on ribonic acid can also undergo esterification, leading to a mixture of products if not controlled. They can also compete for the catalyst.

Troubleshooting Table: Esterification

| Observation | Potential Cause | Suggested Solution |